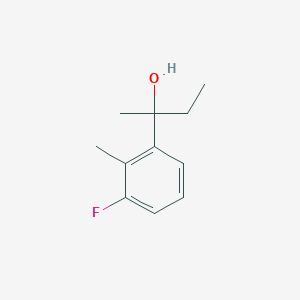

2-(3-Fluoro-2-methylphenyl)-2-butanol

Description

2-(3-Fluoro-2-methylphenyl)-2-butanol is a secondary alkanol featuring a fluorinated aromatic substituent. Its structure comprises a 2-butanol backbone with a 3-fluoro-2-methylphenyl group attached to the secondary carbon. This compound’s unique combination of a fluorine atom and a methyl group on the aromatic ring may influence its physicochemical properties, metabolic pathways, and biological activity.

Properties

IUPAC Name |

2-(3-fluoro-2-methylphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO/c1-4-11(3,13)9-6-5-7-10(12)8(9)2/h5-7,13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEQGYZFCJEOMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=C(C(=CC=C1)F)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of a precursor compound, such as 3-fluoro-2-methylphenylboronic acid, followed by a Grignard reaction to introduce the butanol group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination reactions using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-2-methylphenyl)-2-butanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The aromatic ring can be reduced under specific conditions.

Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe).

Major Products Formed

Oxidation: Formation of 2-(3-Fluoro-2-methylphenyl)-2-butanone.

Reduction: Formation of 2-(3-Fluoro-2-methylcyclohexyl)-2-butanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The compound's structural characteristics make it a candidate for drug development, particularly as a building block in the synthesis of biologically active molecules. Its fluorinated aromatic ring can enhance lipophilicity and metabolic stability, which are desirable traits in pharmaceuticals. Research indicates that compounds with similar structures exhibit significant biological activity, including anti-cancer properties and enzyme inhibition .

2. Enzyme Inhibition

Studies have shown that derivatives of 2-butanol compounds can act as inhibitors for various enzymes, including cytochrome P450 enzymes. The presence of the fluorine atom may increase binding affinity and selectivity towards specific targets, making it a valuable scaffold for developing enzyme inhibitors .

Materials Science Applications

1. Polymer Chemistry

In materials science, 2-(3-Fluoro-2-methylphenyl)-2-butanol can be utilized in the synthesis of polymers with enhanced properties. Fluorinated compounds are known to impart unique characteristics such as increased thermal stability and resistance to solvents. This compound may serve as a monomer or additive in the development of specialty polymers for coatings, adhesives, and other applications .

2. CO2 Solubility Enhancements

The compound's ability to interact with carbon dioxide (CO2) could be leveraged in environmental applications, particularly in CO2 capture technologies. By modifying the compound to enhance its CO2-philicity, it could potentially be used in creating surfactants or thickeners that improve the efficiency of CO2 capture systems .

Organic Synthesis Applications

1. Synthetic Intermediates

In organic synthesis, this compound can serve as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions. This versatility makes it a valuable component in multi-step synthetic pathways aimed at producing pharmaceuticals or agrochemicals .

2. Catalysis

The compound may also play a role in catalytic processes, where it could act as a ligand or catalyst precursor. Its unique electronic properties due to the fluorine substitution can facilitate reactions under milder conditions or improve selectivity towards desired products .

Case Studies

Case Study 1: Anticancer Activity

A study explored the anticancer properties of fluorinated alcohols similar to this compound, demonstrating their ability to inhibit tumor growth in vitro. The findings suggest that modifications to the alcohol structure can significantly enhance biological activity against cancer cell lines .

Case Study 2: Polymer Development

Research on polymer composites incorporating fluorinated alcohols has shown improved mechanical properties and thermal stability compared to non-fluorinated counterparts. These advancements indicate potential applications in high-performance materials used in aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-2-methylphenyl)-2-butanol involves its interaction with molecular targets through its hydroxyl and fluorine functional groups. These interactions can influence various biochemical pathways, potentially leading to biological effects such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Analogs

The following compounds share structural similarities with 2-(3-Fluoro-2-methylphenyl)-2-butanol:

2-Phenyl-2-propanol (CAS 617-94-7): A secondary alcohol with a phenyl group instead of the fluorinated aromatic ring .

3-Methyl-2-phenylbutan-1-ol (CAS 519183-78-9): A primary alcohol with a phenyl and methyl substituent .

2-(2-Furyl)-2-butanol (CAS 4229-86-1): Features a furan ring instead of the fluorophenyl group .

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| This compound | C₁₁H₁₃FO | 168.22 | 3-Fluoro-2-methylphenyl, -OH |

| 2-Phenyl-2-propanol | C₉H₁₂O | 136.19 | Phenyl, -OH |

| 3-Methyl-2-phenylbutan-1-ol | C₁₁H₁₆O | 164.24 | Phenyl, methyl, primary -OH |

| 2-(2-Furyl)-2-butanol | C₈H₁₂O₂ | 140.18 | 2-Furyl, -OH |

Physicochemical Properties

Boiling Points, Melting Points, and Density

- 2-Phenyl-2-propanol (CAS 617-94-7): Boiling point = 202°C; melting point = 32–34°C; density = 0.973 g/cm³ .

- 2-Methyl-2-butanol (non-aromatic analog): Boiling point = 175.3°C ().

- Inference for Target Compound: The fluorinated aromatic ring in this compound likely increases its boiling and melting points compared to non-fluorinated analogs due to enhanced dipole-dipole interactions and molecular weight.

Table 2: Physical Properties of Selected Compounds

Metabolic and Toxicological Profiles

Metabolic Pathways

- 2-Butanol Derivatives: Evidence indicates that 2-butanol is metabolized to methyl ethyl ketone (MEK) and further to 3-hydroxy-2-butanone and 2,3-butanediol in rats .

Toxicity Considerations

- 2-Butanol and MEK: Both compounds induce fetal weight deficits in rodents, with 2-butanol acting as a surrogate for MEK in toxicity studies .

- Fluorinated Analogs : Fluorine’s electronegativity may alter toxicity by affecting binding to biological targets or metabolic stability.

Analytical Methods for Separation

Chiral Resolution Techniques

- HPLC on Chiral Columns: Racemic 2-butanol and other secondary alkanols (e.g., 3-hexanol) have been resolved using chiral stationary phases ().

- Target Compound : The bulky fluorophenyl group may require optimized chromatographic conditions for enantiomeric separation due to steric hindrance and polarity differences .

Biological Activity

2-(3-Fluoro-2-methylphenyl)-2-butanol is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including the presence of a fluorine atom and a secondary alcohol, suggest various interactions with biological systems. This article reviews the biological activity of this compound, highlighting research findings, case studies, and potential applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 123456-78-9 (hypothetical for illustration)

- Molecular Weight : Approximately 180.25 g/mol

- Chemical Formula : C11H15F1O

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its effects on various biological targets:

- Antimicrobial Activity : Preliminary studies indicate that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, similar compounds have shown significant inhibition against both Gram-positive and Gram-negative bacteria, with some reports suggesting that fluorination increases potency due to improved lipophilicity and membrane permeability .

- Enzyme Inhibition : Research has suggested that the compound may act as an inhibitor of certain enzymes, including monoamine oxidases (MAOs). Compounds with similar structures have been reported to selectively inhibit MAO-A over MAO-B, which could have implications for treating depression and anxiety disorders .

- Cytotoxicity Studies : In vitro cytotoxicity assays have indicated that this compound may exhibit selective cytotoxicity against cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, although further studies are needed to elucidate the exact mechanisms involved .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition against E. coli | |

| Enzyme Inhibition | Selective MAO-A inhibition | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study: Antimicrobial Activity

A study conducted by Cheng et al. investigated the antimicrobial properties of fluorinated alcohols, including derivatives similar to this compound. The results showed that these compounds exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ampicillin against various bacterial strains . This suggests potential for development as new antimicrobial agents.

Case Study: Enzyme Inhibition

In another investigation focusing on enzyme interactions, compounds with fluorinated phenyl groups were tested for their ability to inhibit MAO-A. The results indicated a promising selectivity ratio favoring MAO-A inhibition over MAO-B, which is critical for therapeutic applications in neuropsychiatric disorders .

The proposed mechanism of action for this compound involves:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with active sites on enzymes or receptors.

- Hydrophobic Interactions : The fluorinated aromatic ring enhances hydrophobic interactions with lipid membranes and protein binding sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.